![molecular formula C13H15BrClNO2 B1376246 6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride CAS No. 921760-46-5](/img/structure/B1376246.png)
6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride is a chemical compound with the CAS Number: 921760-46-5 . It has a molecular weight of 332.62 . The IUPAC name for this compound is 6-bromospiro[chromane-2,4’-piperidin]-4-one hydrochloride . The InChI key for this compound is ITHQWBXTVUNUDX-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
6-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis and Rearrangement: This compound is produced through reactions involving bromomethylene cyclopropane and dichloroketene, leading to rearrangements into other chemical structures under certain conditions (Donskaya & Lukovskii, 1991).
Biological Activities and Applications
- Analgesic Activity: Spiro[isochroman-piperidines], which include structures similar to 6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride, have been found to possess significant analgesic activities (Yamato et al., 1981).
- Inhibition of Histamine Release: Certain analogues of this compound have demonstrated the ability to inhibit histamine release from rat peritoneal mast cells, suggesting potential for allergic reaction mitigation (Yamato et al., 1981).
- Role in Medicinal Chemistry: Spiro[chromane-2,4'-piperidine]-4(3H)-one, a related compound, plays a significant role in drug development, indicating its importance as a pharmacophore in medicinal chemistry research (Ghatpande et al., 2020).
- Anticancer Potential: Certain analogues have shown promising anticancer activities, particularly against breast cancer and melanoma cell lines, with cytotoxic effects mediated through apoptotic cell death and cell cycle arrest (Chitti et al., 2021).
- Antimicrobial Properties: Novel derivatives, including those structurally similar to this compound, have demonstrated potent antimicrobial activities against a range of pathogenic bacterial and fungal strains (Priya et al., 2005).
Drug Development and Pharmacology
- Histone Deacetylase (HDAC) Inhibitors: Spiropiperidine hydroxamic acid derivatives, related to this compound, have been identified as effective HDAC inhibitors, showcasing potential in tumor growth inhibition and anticancer drug development (Varasi et al., 2011).
- Cholinesterase Inhibitors for Alzheimer's Disease: Certain chroman-4-one derivatives, related in structure, have been identified as potent cholinesterase inhibitors, offering potential therapeutic applications for Alzheimer's disease (Shamsimeymandi et al., 2019).
- Acetyl-CoA Carboxylase Inhibitors: Some spiro[chroman-2,4'-piperidin]-4-one derivatives demonstrate inhibitory activity against acetyl-CoA carboxylase, indicating potential for metabolic disorder treatments (Shinde et al., 2009).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P351, and P338 . The compound should be handled with care, following the safety guidelines provided in the MSDS .
Properties
IUPAC Name |
6-bromospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHQWBXTVUNUDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

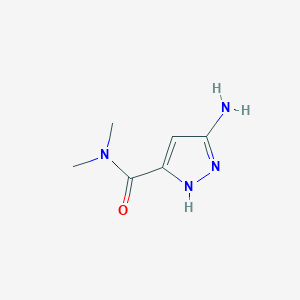
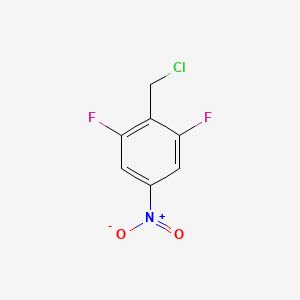



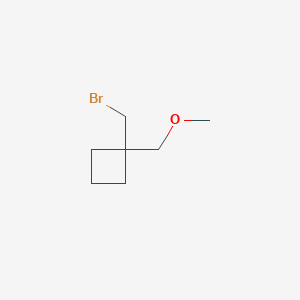
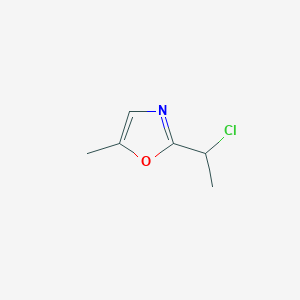

![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)
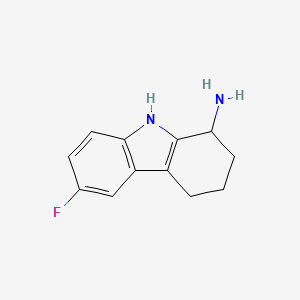
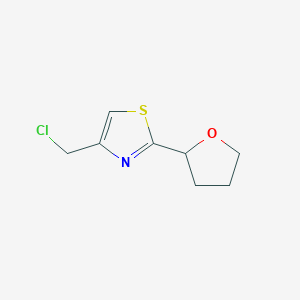
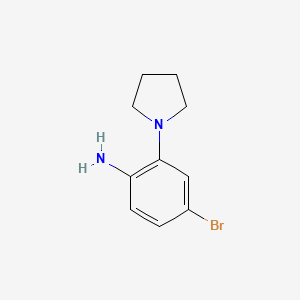
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)
